(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-3-13-7(5-6)14-4-2-12/h1,3,5H,2,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYURGOKWNLCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of active pharmaceutical ingredients (APIs) such as naporafenib, a RAF inhibitor used in cancer treatment . The compound can also stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit collagen synthesis in liver fibrosis models by inactivating hepatic stellate cells . This indicates its potential therapeutic applications in treating fibrotic diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can undergo a Chichibabin reaction to introduce an additional amine group, which is employed in the synthesis of oral checkpoint kinase inhibitors for immunotherapy . The compound’s ability to interact with specific biomolecules and enzymes, such as checkpoint kinase 1 (CHK1), highlights its potential in targeted cancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains high purity and stability, making it suitable for long-term biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting collagen synthesis in liver fibrosis models . At higher doses, it may cause toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is used in the synthesis of APIs, which involves multiple enzymatic reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in biochemical reactions and therapeutic applications.
Biological Activity
(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
1. Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to an ethylamine moiety. Its synthesis often involves reactions that introduce the trifluoromethyl group onto the pyridine ring, followed by the attachment of the ethylamine component.
2. Biological Activity Overview
The biological activities of this compound have been explored in several studies, particularly focusing on its anticancer properties and interactions with various biological targets.
2.1 Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethylpyridine compounds exhibit significant inhibitory effects against various cancer cell lines:
- Inhibition of Receptor Tyrosine Kinases : Compounds containing similar structures have shown potent activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, a related compound demonstrated over 90% inhibition against EGFR at 10 nM concentrations .
- IC50 Values : In vitro studies revealed that certain analogs exhibited IC50 values in the low micromolar range against K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia) cell lines, indicating moderate to significant cytotoxicity .
2.2 Mechanistic Insights
Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins by improving lipophilicity and conformational flexibility, which are critical for effective interaction with active sites of kinases .
3. Data Tables
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Compound A | EGFR | 10 | K562 | |
| Compound B | HER-2 | 25 | HL60 | |
| Compound C | PDGFRα | 30 | A549 | |
| Compound D | BCR-ABL | 52 | K562 |
4.1 Case Study: Antitumor Efficacy
In a study investigating the efficacy of novel pyridine derivatives, it was found that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to their ability to target specific signaling pathways involved in tumor growth .
Further research into the mechanism revealed that these compounds could inhibit the phosphorylation of key proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells. The introduction of the trifluoromethyl group was critical for enhancing this activity due to its influence on electronic properties and steric effects .
5. Conclusion
This compound represents a promising scaffold for developing new anticancer agents. Its biological activity, particularly against receptor tyrosine kinases, highlights its potential therapeutic applications. Future research should focus on optimizing its structure for improved efficacy and exploring its full pharmacological profile.
This compound's unique properties underscore the importance of trifluoromethyl substitutions in medicinal chemistry, paving the way for further investigations into similar structures for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of pyridine can act as inhibitors of key enzymes involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for drug development against various cancers.
Case Study: AMPK Activators
A study focused on the discovery of novel 3,5-dimethylpyridin-4(1H)-one derivatives found that trifluoromethyl substitutions improved the potency of AMPK activators. The compound (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine was evaluated for its ability to activate AMPK, showing promising results in cellular assays with an effective concentration (EC50) in the low micromolar range .
Agrochemicals
Pesticidal Activity
The compound has been explored for its potential use in agrochemicals, particularly as a plant protection agent. Its structural characteristics allow it to interact effectively with biological targets in pests, leading to potential applications in controlling insect populations.
Case Study: Plant Protection Agents
A patent describes formulations containing this compound as a component for controlling arthropods and nematodes. The efficacy of these formulations was tested against various pests, demonstrating significant reductions in pest populations when applied at recommended dosages .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly concerning calcium-dependent protein kinases. Its ability to bind to enzyme active sites makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Case Study: Plasmodium falciparum Inhibitors
Inhibitors derived from this compound were evaluated against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The results indicated that modifications to the pyridine ring significantly enhanced binding affinity and inhibitory potency, showcasing the compound's potential in antimalarial drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine Cores
N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine Key Differences: The trifluoromethyl group is at the 6-position of the pyridine ring, and the ethylamine is directly attached via a nitrogen atom instead of an ether linkage. However, the altered substituent position may affect electronic properties and binding affinity .
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
- Key Differences : Replaces the ethylamine group with a sulfonamide (-SO₂NH₂) linked to a benzene ring.
- Implications : Sulfonamide groups are more acidic and polar, improving water solubility but possibly reducing blood-brain barrier penetration compared to the primary amine .
5,8-Difluoro-N-[2-(2-fluoro-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethyl]quinazolin-4-amine Key Differences: Incorporates a quinazoline core and additional fluorine atoms.
Heterocyclic Analogues
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Key Differences : Features a benzoimidazole core fused with pyridine and imidazole rings.
- Implications : The larger heterocyclic system increases molecular weight (MW = 535.4 g/mol) and complexity, likely enhancing selectivity in kinase inhibition but reducing synthetic accessibility .
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine
- Key Differences : Pyrido-pyrimidine fused ring system with a fluorine substituent.
- Implications : The fused rings improve planar rigidity, which may enhance DNA intercalation or topoisomerase inhibition .
Functional Group Variations
3-Chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine
- Key Differences : Contains a piperazine linker and dual trifluoromethyl/chloro substituents.
- Implications : The piperazine group introduces basicity and conformational flexibility, beneficial for targeting G-protein-coupled receptors (GPCRs) .
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Key Differences: Dimethylamine replaces the ethylamine, and an additional aniline group is present.
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine typically involves:
- Formation of the 4-(trifluoromethyl)pyridin-2-ol intermediate.
- Alkylation of the pyridin-2-ol with a suitable haloethylamine derivative or protected aminoethyl halide.
- Deprotection (if necessary) to yield the free amine.
This approach leverages nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions to install the ether linkage between the pyridine ring and the aminoethyl group.
Preparation of the 4-(Trifluoromethyl)pyridin-2-ol Intermediate
The key intermediate, 4-(trifluoromethyl)pyridin-2-ol, can be synthesized by methods involving:
- Cyclization of trifluoroacetyl-containing precursors.
- Use of trifluoroacetyl chloride and alkyl vinyl ethers in multi-step processes leading to pyridinone derivatives, which can be converted to pyridinols.
For example, a four-step process involving:
- Reaction of an alkyl vinyl ether with trifluoroacetyl chloride.
- Formation of dienoates via organic anhydrides and pyridinium p-toluenesulfonate (PPTS).
- Cyclization with ammonium salts or formamide derivatives.
- Final acid-mediated cyclization to yield 4-trifluoromethyl-2(1H)-pyridinone, which can be converted to the corresponding pyridin-2-ol.
Alkylation to Introduce the Aminoethyl Side Chain
The ether linkage is formed by alkylation of the pyridin-2-ol with a suitable 2-haloethylamine or protected aminoethyl halide under basic conditions. Common conditions include:
- Use of silver carbonate (Ag2CO3) as a base and promoter in toluene at elevated temperatures (~110°C).
- Alkylation reactions are often carried out under anhydrous conditions to prevent side reactions.
- Protection of the amino group (e.g., Boc protection) may be employed to avoid undesired side reactions during alkylation, followed by deprotection to yield the free amine.
Alternative One-Pot Synthesis Approaches
Recent advances have demonstrated one-pot methods for synthesizing trifluoromethyl amines that could be adapted for this compound:
- Using trifluoromethanesulfinate salts (CF3SO2Na) in the presence of triphenylphosphine (PPh3) and silver fluoride (AgF) to form trifluoromethyl amines via nucleophilic substitution.
- The reaction is conducted in acetonitrile under nitrogen atmosphere with controlled temperature (room temperature to 50°C), followed by purification via column chromatography.
While this method is generally applied to aromatic amines, adaptation for aminoethyl ethers is plausible with appropriate substrate modifications.
Representative Reaction Conditions and Yields
Research Findings and Notes
- The use of silver carbonate in toluene at elevated temperature is effective for the alkylation step, giving good yields and selectivity for the ether formation.
- Protection of the amino group is critical to prevent side reactions during alkylation; common protecting groups include Boc, which can be removed under mild acidic conditions.
- The trifluoromethyl group is introduced early in the synthesis, often through cyclization steps involving trifluoroacetyl precursors, ensuring stability and proper positioning on the pyridine ring.
- One-pot methods using trifluoromethanesulfinate salts provide a modern, efficient alternative for trifluoromethyl amine synthesis but require adaptation for ether-linked aminoethyl derivatives.
- Purification is typically achieved by column chromatography, and characterization includes NMR and mass spectrometry to confirm structure and purity.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Nucleophilic Substitution | KCO, DMF, 80–100°C, 6–12h | |
| Ammonolysis | 25% NH, 90°C, 5h | |
| Fluorination | CuI/Pd catalysts, inert atmosphere |
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Thermal Analysis :
Advanced: How can researchers resolve contradictions in reported reactivity of the trifluoromethylpyridine moiety?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts) may arise from:
- Competing reactions : The electron-withdrawing trifluoromethyl group can deactivate the pyridine ring, necessitating stronger nucleophiles or elevated temperatures .
- Protection strategies : Use of Boc-protected amines to prevent side reactions during substitutions .
- Catalyst screening : Testing Pd/Cu catalysts to mitigate incomplete coupling or decomposition .
Recommendation : Conduct kinetic studies under varying conditions (pH, solvent, temperature) to identify dominant pathways .
Advanced: What experimental strategies evaluate its potential as a pharmacophore?
Methodological Answer:
- In vitro assays :
- Structural analogs : Compare bioactivity with methyl-to-trifluoromethyl isosteric replacements to assess electronic effects .
- Docking studies : Use crystallographic data (e.g., pyrimidine-amine derivatives) to model interactions with target proteins .
Advanced: How to assess environmental persistence and degradation pathways?
Methodological Answer:
- Abiotic degradation :
- Hydrolysis : Expose to pH 3–9 buffers at 25–50°C, monitor via LC-MS for breakdown products .
- Photolysis : UV irradiation (254 nm) in aqueous/organic solutions to simulate sunlight effects .
- Biotic degradation :
- Microbial assays : Incubate with soil or wastewater microbiota, quantify residual compound via GC-MS .
- QSAR modeling : Predict environmental half-life using logP and electronic parameters .
Advanced: How to integrate computational chemistry with crystallographic data?
Methodological Answer:
- Molecular docking : Use X-ray crystallography data (e.g., pyrimidin-4-amine derivatives ) to build 3D models of target binding sites.
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- MD simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
Tool Recommendations : Schrödinger Suite, Gaussian 16, or GROMACS for modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
